molecular formula C20H17F3N2O3S B12142096 (2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

(2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

Cat. No.: B12142096
M. Wt: 422.4 g/mol
InChI Key: NSVXMZCZRULHQD-YVLHZVERSA-N
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Description

(2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a trifluoromethyl group, and a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-ethoxy-3-methoxybenzaldehyde with 2-amino-3-(trifluoromethyl)benzonitrile to form an intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the final thiazolidinone product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially converting the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In the field of biology and medicine, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development. Studies often focus on its interactions with biological targets and its efficacy in various disease models.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its incorporation into polymers or other materials could lead to innovative applications in electronics, coatings, or other advanced technologies.

Mechanism of Action

The mechanism of action of (2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group and thiazolidinone ring are likely critical for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5Z)-5-(4-methoxybenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one
  • (2E,5Z)-5-(4-ethoxybenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is unique due to the presence of both ethoxy and methoxy groups on the benzylidene moiety. This dual substitution pattern can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other related compounds.

Biological Activity

The compound (2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one is a member of the thiazolidinone class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes:

  • Molecular Formula : C20_{20}H17_{17}F3_{3}N2_{2}O3_{3}S
  • Molecular Weight : 422.4 g/mol
  • IUPAC Name : (5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one

The presence of functional groups such as ethoxy, methoxy, and trifluoromethyl significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial strains including Staphylococcus aureus , Escherichia coli , and Bacillus subtilis .

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound's anti-inflammatory effects have been investigated in various studies. It has shown promise in reducing inflammation markers in vitro. For instance, it was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. Its mechanism of action appears to involve inducing apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway.

Case Study Example :
In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis rates compared to control groups. The study reported:

Cell Line IC50 (µM) Effect
MCF-710Induced apoptosis
HeLa15Cell cycle arrest

These findings indicate that the compound could be further explored for its therapeutic potential in cancer treatment.

The biological activity of this thiazolidinone is believed to stem from its ability to interact with specific molecular targets. For instance:

  • Antimicrobial Mechanism : It may disrupt bacterial cell membranes or inhibit essential enzymatic functions.
  • Anticancer Mechanism : The compound likely interferes with critical signaling pathways involved in cell proliferation and survival.

Properties

Molecular Formula

C20H17F3N2O3S

Molecular Weight

422.4 g/mol

IUPAC Name

(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H17F3N2O3S/c1-3-28-15-8-7-12(9-16(15)27-2)10-17-18(26)25-19(29-17)24-14-6-4-5-13(11-14)20(21,22)23/h4-11H,3H2,1-2H3,(H,24,25,26)/b17-10-

InChI Key

NSVXMZCZRULHQD-YVLHZVERSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=CC(=C3)C(F)(F)F)S2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC(=C3)C(F)(F)F)S2)OC

Origin of Product

United States

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